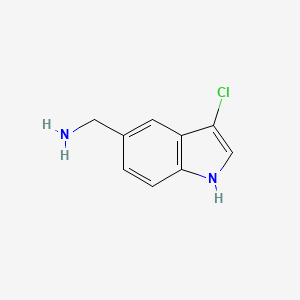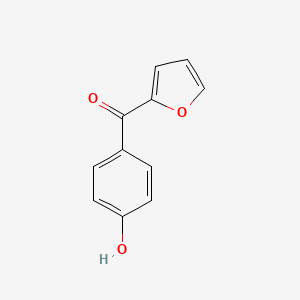
2-(chloromethyl)-1,3-dioxepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(chloromethyl)-1,3-dioxepane: is an organic compound with the molecular formula C6H11ClO2 and a molecular weight of 150.6 g/mol It is a cyclic ether with a chloromethyl group attached to the second carbon of the dioxepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
2-(chloromethyl)-1,3-dioxepane can be synthesized through the reaction of 1,4-butanediol with chloroacetaldehyde in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxepane ring.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
2-(chloromethyl)-1,3-dioxepane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Aplicaciones Científicas De Investigación
2-(chloromethyl)-1,3-dioxepane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)-1,3-dioxepane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.
Comparación Con Compuestos Similares
2-Chloromethyl-1,3-dioxolane: Similar in structure but with a five-membered ring instead of a six-membered ring.
2-Methylene-1,3-dioxepane: Similar in structure but with a methylene group instead of a chloromethyl group.
Comparison:
2-(chloromethyl)-1,3-dioxepane is unique due to its six-membered ring structure and the presence of a chloromethyl group, which imparts distinct reactivity compared to its analogs. The six-membered ring provides greater stability and different chemical properties compared to the five-membered ring in 2-chloromethyl-1,3-dioxolane . The chloromethyl group offers different reactivity compared to the methylene group in 2-methylene-1,3-dioxepane .
Propiedades
Número CAS |
54237-96-6 |
|---|---|
Fórmula molecular |
C6H11ClO2 |
Peso molecular |
150.60 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1,3-dioxepane |
InChI |
InChI=1S/C6H11ClO2/c7-5-6-8-3-1-2-4-9-6/h6H,1-5H2 |
Clave InChI |
GQAZYCCUYVVQCF-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(OC1)CCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (1-(7-chlorothieno[3,2-b]pyridine-2-carbonyl)pyrrolidin-3-yl)carbamate](/img/structure/B8710113.png)




![4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B8710149.png)




![TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE](/img/structure/B8710187.png)
![2,6-Dimethyl-4-(4-nitrophenyl)-5-[3-(4,4-diphenylpiperidino)propylcarbamoyl]-1,4-dihydropyridine-3-carboxylic acid methyl ester](/img/structure/B8710191.png)
![{[2,6-Bis(propan-2-yl)phenyl]carbamoyl}methyl acetate](/img/structure/B8710192.png)
